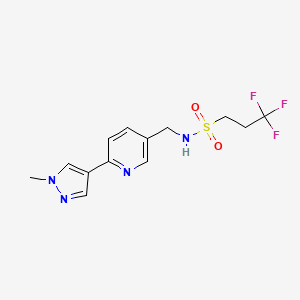

![molecular formula C13H12ClN3O2S B2859669 N-(3-chlorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide CAS No. 905665-51-2](/img/structure/B2859669.png)

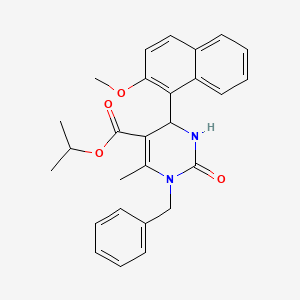

N-(3-chlorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-chlorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide, also known as CP-690,550, is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. This compound belongs to a class of drugs known as Janus Kinase (JAK) inhibitors, which have been shown to have anti-inflammatory and immunosuppressive effects.

Wissenschaftliche Forschungsanwendungen

Vibrational Spectroscopic Signatures and Hyperconjugation Effects

A study by Jenepha Mary, Pradhan, and James (2022) characterized the antiviral molecule N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide, obtaining vibrational signatures through Raman and Fourier transform infrared spectroscopy. The research highlighted the compound's geometric equilibrium, hydrogen bonding, and vibrational wavenumbers using density functional theory. The study provided insights into the stereo-electronic interactions, stability, and intermolecular contacts within the crystal structure, emphasizing the molecule's non-planar structure and the effects of substituting electronegative chlorine atoms (Jenepha Mary et al., 2022).

Crystal Structure and Molecular Conformation

Subasri et al. (2016, 2017) examined the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, including N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide. These compounds exhibit a folded conformation, highlighting intramolecular hydrogen bonding stabilizing this conformation. The studies provided crucial insights into the molecular arrangement and interactions that may influence the biological activities of these compounds (Subasri et al., 2016); (Subasri et al., 2017).

Pharmacological Evaluation and Molecular Docking

Siddiqui et al. (2014) focused on synthesizing and evaluating N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides for antibacterial potential and enzyme inhibition. The study highlighted the significant antibacterial activity of specific derivatives, supporting their potential as therapeutic agents. Molecular docking studies were conducted to understand the interactions with biological targets, offering insights into the compounds' mode of action (Siddiqui et al., 2014).

Quantum Mechanical Studies and Ligand-Protein Interactions

Another research by Mary et al. (2020) explored the spectroscopic and electronic properties of bioactive benzothiazolinone acetamide analogs, including N-(3-Chlorophenyl)-2-[6-(2-fluorobenzoyl)-2-benzothiazolinone-3-yl]acetamide. The study assessed these compounds for potential use in dye-sensitized solar cells, non-linear optical (NLO) activity, and molecular docking with Cyclooxygenase 1 (COX1). These findings suggest a broader application of the compounds beyond pharmacological activities, indicating their versatility in various scientific research areas (Mary et al., 2020).

Eigenschaften

IUPAC Name |

N-(3-chlorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O2S/c1-8-5-12(17-13(19)15-8)20-7-11(18)16-10-4-2-3-9(14)6-10/h2-6H,7H2,1H3,(H,16,18)(H,15,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTARLTNFNBFNDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=O)N1)SCC(=O)NC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B2859592.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2859597.png)

![7-azepan-1-yl-1-butyl-3-[(4-ethylphenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one](/img/structure/B2859599.png)

![[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2859602.png)

![2-Amino-6-benzyl-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2859603.png)

![Ethyl 3-[(1,3-benzodioxol-5-ylamino)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2859606.png)